molecular formula C16H29NO3 B13282609 tert-Butyl N-methyl-N-{8-methyl-1-oxaspiro[4.5]decan-3-yl}carbamate

tert-Butyl N-methyl-N-{8-methyl-1-oxaspiro[4.5]decan-3-yl}carbamate

Cat. No.: B13282609
M. Wt: 283.41 g/mol
InChI Key: KKIGDARVCNWSQH-UHFFFAOYSA-N
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Description

tert-Butyl N-methyl-N-{8-methyl-1-oxaspiro[4.5]decan-3-yl}carbamate is a spirocyclic carbamate derivative featuring a 1-oxaspiro[4.5]decane core substituted with a methyl group at position 8 and a tert-butyl carbamate group at position 2. The N-methyl substitution on the carbamate nitrogen introduces steric and electronic modifications, distinguishing it from related analogs.

Properties

Molecular Formula

C16H29NO3

Molecular Weight

283.41 g/mol

IUPAC Name

tert-butyl N-methyl-N-(8-methyl-1-oxaspiro[4.5]decan-3-yl)carbamate

InChI

InChI=1S/C16H29NO3/c1-12-6-8-16(9-7-12)10-13(11-19-16)17(5)14(18)20-15(2,3)4/h12-13H,6-11H2,1-5H3

InChI Key

KKIGDARVCNWSQH-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CC1)CC(CO2)N(C)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-methyl-N-{8-methyl-1-oxaspiro[4.5]decan-3-yl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable spirocyclic precursor. The reaction conditions often include the use of a base, such as sodium hydride, and an appropriate solvent, such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation or other side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-methyl-N-{8-methyl-1-oxaspiro[4.5]decan-3-yl}carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl carbamate group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like ether or THF.

    Substitution: Various nucleophiles; in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl N-methyl-N-{8-methyl-1-oxaspiro[4.5]decan-3-yl}carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study the effects of spirocyclic structures on biological systems. It can serve as a model compound for investigating the interactions of spirocyclic molecules with biological targets.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structural features may impart unique pharmacological activities, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the development of new materials or as a specialty chemical in various applications, such as coatings or adhesives.

Mechanism of Action

The mechanism of action of tert-Butyl N-methyl-N-{8-methyl-1-oxaspiro[4.5]decan-3-yl}carbamate involves its interaction with specific molecular targets. The spirocyclic structure may enable it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

tert-Butyl N-{8-oxa-1-azaspiro[4.5]decan-3-yl}carbamate

  • Structure : Replaces the N-methyl group with a secondary amine (aza group) at position 1 of the spiro system.
  • Molecular Formula : C₁₃H₂₄N₂O₃; Molecular Weight : 256.35 .
  • Applications : Used as a building block in drug discovery for protease inhibitors .

tert-Butyl N-{8-oxa-2-azaspiro[4.5]decan-4-yl}carbamate

  • Structure : Features an aza group at position 2 and a carbamate at position 3.
  • Molecular Formula : C₁₃H₂₄N₂O₃; Molecular Weight : 256.34 .
  • Key Differences :
    • Positional isomerism alters the spatial arrangement of functional groups, affecting receptor interaction.
    • Similar molecular weight but distinct pharmacodynamic profiles due to altered nitrogen placement.

tert-Butyl (S)-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate

  • Structure : Contains two fluorine atoms at position 3 and an aza group at position 6.
  • Molecular Formula : C₁₄H₂₄F₂N₂O₂; Molecular Weight : 290.35 .
  • Key Differences :
    • Fluorine substitution enhances metabolic stability and lipophilicity, favoring blood-brain barrier penetration.
    • Chiral center (S-configuration) introduces stereochemical complexity, impacting enantioselective activity.

tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate

  • Structure : Dual aza groups at positions 2 and 7.
  • Molecular Formula : C₁₂H₂₁N₂O₂; Molecular Weight : 241.31 .
  • Key Differences :
    • Increased nitrogen content improves water solubility but may reduce membrane permeability.
    • Used in peptide mimetics due to its rigid, bicyclic structure .

tert-Butyl N-({8-oxospiro[4.5]decan-6-yl}methyl)carbamate

  • Structure : Features an 8-oxo group and a methylene-linked carbamate.
  • Molecular Formula: C₁₆H₂₇NO₃; Molecular Weight: 281.39 .
  • Key Differences :
    • The oxo group introduces hydrogen-bond acceptor properties, while the methylene spacer increases flexibility.
    • Higher molecular weight may limit bioavailability compared to the target compound.

Structural and Functional Analysis

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents
Target Compound C₁₅H₂₇NO₃ 281.39* 8-methyl, N-methyl, 1-oxaspiro
tert-Butyl N-{8-oxa-1-azaspiro...carbamate C₁₃H₂₄N₂O₃ 256.35 1-aza, 8-oxa
tert-Butyl (S)-(3,3-difluoro-8-aza...) C₁₄H₂₄F₂N₂O₂ 290.35 3,3-difluoro, 8-aza
tert-Butyl N-({8-oxospiro...}methyl)carbamate C₁₆H₂₇NO₃ 281.39 8-oxo, methylene spacer

*Estimated based on analogs; exact data for the target compound is pending experimental validation.

Pharmacological Implications

  • Aza-containing analogs (–6) may exhibit stronger target binding due to nitrogen’s hydrogen-bonding capacity but could suffer from faster metabolic clearance .

Biological Activity

tert-Butyl N-methyl-N-{8-methyl-1-oxaspiro[4.5]decan-3-yl}carbamate is a complex organic compound notable for its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities and applications. This article delves into the biological activity of this compound, detailing its mechanisms, potential therapeutic uses, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C16H29NO3
  • Molecular Weight : 269.38 g/mol
  • CAS Number : 2060032-11-1

The compound features a tert-butyl group, a methyl group, and a carbamate functional group integrated into a spirocyclic framework, which contributes to its reactivity and potential biological interactions.

Structural Comparison

Compound NameCAS NumberMolecular FormulaMolecular Weight
tert-Butyl N-methyl-N-{6-methyl-1-oxaspiro[4.5]decan-3-yl}carbamate2059974-73-9C16H29NO3283.41 g/mol
tert-Butyl N-methyl-N-{7,7,9-trimethyl-1-oxaspiro[4.5]decan-3-yl}carbamate2059965-71-6C18H33NO3311.46 g/mol
This compound2060032-11-1C16H29NO3269.38 g/mol

The variations in substituents among these compounds influence their biological properties while maintaining a core spirocyclic structure.

Potential Therapeutic Applications

  • Neuroprotective Effects : Preliminary studies indicate that compounds with similar structures may exhibit neuroprotective properties by inhibiting amyloid beta aggregation, which is crucial in Alzheimer's disease pathology.
  • Antioxidant Activity : Compounds in the spirocyclic class have shown potential as antioxidants, neutralizing free radicals and reducing oxidative stress.
  • Enzyme Inhibition : There are indications that the compound may inhibit key enzymes involved in neurodegenerative diseases, although specific data for this compound is still emerging.

Case Studies and Research Findings

Research on related compounds has provided insights into the potential biological activities of this compound:

  • In Vitro Studies : A study on structurally similar compounds demonstrated significant inhibition of β-secretase activity (IC50 = 15.4 nM), which is relevant for Alzheimer's disease treatment strategies .
  • Protective Effects Against Aβ Toxicity : Research indicated that certain derivatives could protect astrocytes from apoptosis induced by amyloid beta (Aβ) through modulation of inflammatory responses .
  • Antioxidant Properties : Compounds exhibiting similar structures have been shown to possess antioxidant capabilities, which contribute to their protective effects against cellular damage .

Q & A

Q. What are the typical synthetic routes for tert-Butyl N-methyl-N-{8-methyl-1-oxaspiro[4.5]decan-3-yl}carbamate, and what reaction conditions are critical for yield optimization?

The synthesis of spirocyclic carbamates often involves multi-step reactions, including:

  • Alkylation or nucleophilic substitution to introduce the spirocyclic framework. For example, tert-butyl carbamate derivatives are alkylated using brominated intermediates under reflux with anhydrous potassium carbonate in acetonitrile (6–12 hours) .
  • Protection/deprotection strategies : The tert-butyloxycarbonyl (Boc) group is commonly used to protect amines during synthesis, requiring acidic conditions (e.g., HCl/dioxane) for removal .

Q. Critical parameters :

StepKey ParametersImpact on Yield
AlkylationSolvent (acetonitrile vs. DMF), base (K₂CO₃), temperature (reflux ~80°C)Higher polarity solvents improve nucleophilicity; excess base minimizes side reactions
Boc DeprotectionAcid concentration, reaction timeOver-exposure to acid can degrade the spirocyclic core

Q. How is the spirocyclic structure of this compound confirmed, and what analytical techniques are most reliable?

  • X-ray crystallography : The gold standard for structural confirmation. Programs like SHELXL refine crystallographic data to resolve bond lengths and angles, particularly for the spiro junction (C3 and C8 positions) .
  • NMR spectroscopy : Key signals include:
    • ¹H NMR : Distinct splitting patterns for methyl groups on the spiro ring (δ 1.2–1.4 ppm) and N-methyl carbamate (δ 3.0–3.2 ppm).
    • ¹³C NMR : Quaternary carbons in the spiro system (δ 70–80 ppm) and carbonyl carbamate (δ 155–160 ppm) .

Advanced Research Questions

Q. How does the stereochemistry of the spirocyclic core influence biological activity, and what methods resolve enantiomeric mixtures?

  • Stereochemical impact : The 8-methyl-1-oxaspiro[4.5]decane scaffold’s spatial arrangement affects binding to enzymatic targets (e.g., kinases or GPCRs). For example, (R)-enantiomers of analogous compounds show higher affinity for metabolic enzyme inhibition .
  • Resolution methods :
    • Chiral HPLC : Using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases.
    • Crystallization-induced asymmetric transformation : Diastereomeric salts with chiral acids (e.g., tartaric acid) .

Q. What analytical challenges arise when characterizing degradation products or impurities in this compound?

  • Degradation pathways : Hydrolysis of the carbamate group under acidic/basic conditions generates tert-butanol and methylamine byproducts.
  • Analytical strategies :
    • LC-MS/MS : Detects low-level impurities (e.g., de-Boc intermediates) with MRM transitions.
    • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify labile sites .

Q. How can researchers reconcile contradictory bioactivity data across studies involving this compound?

  • Common pitfalls :

    • Solvent effects : DMSO stock solutions >1% can nonspecifically inhibit enzymes.
    • Purity discrepancies : HPLC purity ≥97% is critical; lower purity masks true activity .
  • Mitigation :

    FactorSolution
    Assay variabilityUse internal controls (e.g., known kinase inhibitors)
    Compound stabilityPrevalidate storage conditions (dry, -20°C)

Q. What strategies optimize the compound’s stability in long-term biochemical assays?

  • Storage : Lyophilized form at -20°C in inert atmospheres (argon) prevents oxidation.
  • In-solution stability : Use aprotic solvents (DMF, DMSO) at concentrations ≤10 mM; avoid aqueous buffers with pH extremes .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

  • Docking studies : Align the spirocyclic core in target binding pockets (e.g., MDM2-p53 interface) using software like AutoDock Vina.
  • QSAR models : Correlate substituent electronegativity (e.g., fluorine at C3) with IC₅₀ values for kinase inhibition .

Q. What synthetic modifications are most effective for improving metabolic stability without compromising activity?

  • Strategies :
    • Fluorination : Replace C-H bonds with C-F at metabolically vulnerable positions (e.g., C3 of the spiro ring) .
    • Isosteric replacement : Substitute the oxa group (1-oxa) with aza or thia moieties to modulate LogP .

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